molecular formula C12H11NO B11550001 N-[(E)-furan-2-ylmethylidene]-2-methylaniline

N-[(E)-furan-2-ylmethylidene]-2-methylaniline

Cat. No.: B11550001
M. Wt: 185.22 g/mol
InChI Key: RPAVZASBWVLTDS-UHFFFAOYSA-N
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Description

N-[(E)-furan-2-ylmethylidene]-2-methylaniline is an organic compound that belongs to the class of imines It is characterized by the presence of a furan ring and an aniline moiety connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-furan-2-ylmethylidene]-2-methylaniline typically involves the condensation reaction between furan-2-carbaldehyde and 2-methylaniline. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-furan-2-ylmethylidene]-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aniline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: 2-methyl-N-(furan-2-ylmethyl)aniline.

    Substitution: Various substituted aniline derivatives, depending on the electrophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(E)-furan-2-ylmethylidene]-2-methylaniline is not fully understood, but it is believed to involve interactions with specific molecular targets. The furan ring and the imine group can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which may influence its biological activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-furan-2-ylmethylidene]-2-hydroxybenzamide
  • (E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine

Uniqueness

N-[(E)-furan-2-ylmethylidene]-2-methylaniline is unique due to the presence of both a furan ring and an aniline moiety, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-(furan-2-yl)-N-(2-methylphenyl)methanimine

InChI

InChI=1S/C12H11NO/c1-10-5-2-3-7-12(10)13-9-11-6-4-8-14-11/h2-9H,1H3

InChI Key

RPAVZASBWVLTDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=CC=CO2

Origin of Product

United States

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